molecular formula C16H25N3O4 B14794783 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B14794783
M. Wt: 323.39 g/mol
InChI Key: NSXSCMZZCNHHDT-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and methylimidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.

    Functionalization of the Pyrrolidine Ring: The tert-butyl and ethyl groups can be introduced through alkylation reactions.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect reactive sites during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methylimidazolyl group, in particular, distinguishes it from other pyrrolidine derivatives .

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3

InChI Key

NSXSCMZZCNHHDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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